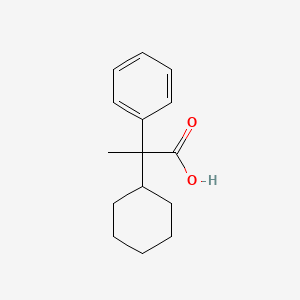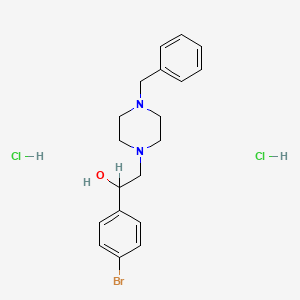
Methyl alaninate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,1-dióxido de alaninato de metilo es un compuesto químico con la fórmula empírica C4H7NO4S y un peso molecular de 165,17 g/mol . Es un derivado de la alanina, un aminoácido, y contiene un grupo sulfona, que es responsable de sus propiedades químicas únicas.
Métodos De Preparación
La síntesis del 1,1-dióxido de alaninato de metilo normalmente implica la oxidación del alaninato de metilo. Un método común es la reacción del alaninato de metilo con un agente oxidante como el peróxido de hidrógeno en presencia de un catalizador. Las condiciones de reacción a menudo incluyen una temperatura y un pH controlados para garantizar que se obtenga el producto deseado . Los métodos de producción industrial pueden implicar procesos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 1,1-dióxido de alaninato de metilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: Una mayor oxidación puede conducir a la formación de ácidos sulfónicos.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona nuevamente en un sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo sulfona es reemplazado por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
El 1,1-dióxido de alaninato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran derivados de aminoácidos y sus actividades biológicas.
Medicina: Investigación sobre sus posibles efectos terapéuticos e interacciones con los sistemas biológicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 1,1-dióxido de alaninato de metilo implica su interacción con varios objetivos moleculares. El grupo sulfona puede participar en reacciones redox, afectando el estado oxidativo de otras moléculas. Esto puede conducir a cambios en las vías y funciones celulares. Los objetivos moleculares específicos y las vías involucradas dependen del contexto de su uso, como en sistemas biológicos o reacciones químicas .
Comparación Con Compuestos Similares
El 1,1-dióxido de alaninato de metilo se puede comparar con otros compuestos similares, como:
Alaninato de metilo: Carece del grupo sulfona, lo que da como resultado diferentes propiedades químicas y reactividad.
Sulfona de alanina: Contiene un grupo sulfona pero difiere en el resto de la estructura molecular.
Alanina metilsulfonil: Otro derivado con un grupo sulfona pero con una estructura general diferente.
La singularidad del 1,1-dióxido de alaninato de metilo radica en su combinación específica de la columna vertebral de alanina con un grupo sulfona, que imparte propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C4H7NO4S |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
methyl 1,1-dioxothiazetidine-3-carboxylate |
InChI |
InChI=1S/C4H7NO4S/c1-9-4(6)3-2-10(7,8)5-3/h3,5H,2H2,1H3 |
Clave InChI |
MBYZHIKXDPJMMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CS(=O)(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one](/img/structure/B12042144.png)



![benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042179.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)
![2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12042196.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12042225.png)


![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)
